Amitriptyline N-beta-D-Glucuronide
Description
Contextualization within N-Glucuronidation Studies
N-glucuronidation is a specific type of glucuronidation where the glucuronic acid moiety is linked to a nitrogen atom in the substrate molecule. jove.com In the case of amitriptyline (B1667244), a tertiary amine, this results in the formation of a quaternary ammonium-linked glucuronide. nih.govpsu.edu This reaction is of particular interest to researchers because the N-glucuronidation of tertiary amines is a significant metabolic pathway for many therapeutic drugs, including antidepressants, antipsychotics, and antihistamines. psu.edu
Studies have shown that the formation of Amitriptyline N-beta-D-glucuronide is catalyzed by specific enzymes in the human liver called UDP-glucuronosyltransferases (UGTs). nih.govnih.gov Research has identified UGT1A4 and, notably, UGT2B10 as the key enzymes responsible for the N-glucuronidation of amitriptyline. nih.govnih.govnih.gov UGT2B10, in particular, has been shown to be a high-affinity enzyme for this reaction, suggesting it plays a major role in the metabolism of amitriptyline at therapeutic concentrations. nih.gov
The kinetics of amitriptyline N-glucuronidation have been observed to be biphasic in human liver microsomes, indicating the involvement of at least two different enzyme activities with high and low affinities for the substrate. nih.gov The high-affinity component is largely attributed to UGT2B10, while the low-affinity component is associated with UGT1A4. nih.gov
Significance of N-Glucuronides in Xenobiotic Biotransformation Mechanisms
The formation of N-glucuronides is a critical mechanism in the biotransformation of a wide array of xenobiotics, not just pharmaceuticals. nih.govnih.gov Biotransformation, or metabolism, is the process by which the body chemically modifies foreign compounds to make them more water-soluble and easier to eliminate. helsinki.fi This process is generally divided into Phase I and Phase II reactions. Phase I reactions, such as oxidation, often introduce or expose functional groups on the xenobiotic, while Phase II reactions, like glucuronidation, conjugate these modified compounds with endogenous molecules. oup.com
Glucuronidation is considered the most important Phase II reaction due to its ability to metabolize a vast range of compounds. jove.com The resulting glucuronide conjugates are typically less biologically active and less toxic than the parent compound. nih.gov By converting lipophilic (fat-soluble) xenobiotics into hydrophilic (water-soluble) metabolites, N-glucuronidation facilitates their excretion in urine and bile. oup.com
While generally a detoxification pathway, in some instances, N-glucuronidation can lead to the formation of reactive metabolites. psu.edunih.gov However, in the case of amitriptyline, the formation of its N-beta-D-glucuronide is considered a detoxification step, leading to its efficient removal from the body. nih.gov
Detailed Research Findings
Extensive research has been conducted to understand the specifics of amitriptyline metabolism. While the primary metabolic pathways involve hydroxylation and N-demethylation by cytochrome P450 enzymes (CYP2D6 and CYP2C19) to form active metabolites like nortriptyline (B1679971) and 10-hydroxyamitriptyline (B1197387), direct glucuronidation of the parent drug is also a recognized, albeit minor, pathway. nih.govwikipedia.orgmdpi.comnih.gov
Studies in healthy volunteers and patients have shown that a small percentage of an administered dose of amitriptyline is recovered in the urine as the N-glucuronide. nih.gov One study found that approximately 8% of a single 25 mg dose was excreted as the glucuronide over 108 hours. nih.gov In patients on continuous treatment, a similar percentage of the daily dose was recovered as the N-glucuronide in 24-hour urine samples. nih.gov
In vitro studies using human liver microsomes have been instrumental in elucidating the enzymatic basis of amitriptyline N-glucuronidation. These studies have confirmed that human liver microsomes can form Amitriptyline N-glucuronide in the presence of the co-substrate UDP-glucuronic acid (UDPGA). nih.gov The activity of the UGT enzymes responsible for this reaction can vary significantly among individuals. nih.gov
Table 1: Key Enzymes in Amitriptyline Metabolism
| Enzyme | Metabolic Pathway | Resulting Metabolite(s) |
|---|---|---|
| CYP2C19 | N-demethylation | Nortriptyline mdpi.comnih.gov |
| CYP2D6 | Hydroxylation | 10-hydroxyamitriptyline, (E)-10-hydroxynortriptyline wikipedia.orgmdpi.com |
| UGT2B10 | N-glucuronidation | This compound nih.gov |
| UGT1A4 | N-glucuronidation | This compound nih.govnih.gov |
Table 2: Kinetic Parameters of Amitriptyline N-glucuronidation by UGT Isoforms
| UGT Isoform | Apparent Km (S50) (µM) |
|---|---|
| UGT2B10 | 2.60 nih.gov |
| UGT1A4 | 448 nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H31NO6 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C26H31NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12,21-25,28-30H,7,13-15H2,1-2H3/t21-,22+,23-,24+,25-/m1/s1 |
InChI Key |
WXMXRAPAGYPAJI-MBWGTIHESA-N |
Isomeric SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Chemical and Enzymatic Synthesis Methodologies
Chemical Synthesis Approaches
Chemical synthesis provides a direct route to obtain Amitriptyline (B1667244) N-beta-D-Glucuronide, allowing for the production of the compound in a controlled laboratory setting.
The chemical synthesis of N-glucuronides, such as Amitriptyline N-beta-D-Glucuronide, typically involves the reaction of a suitable glucuronic acid donor with the amine-containing substrate. nih.gov A common strategy is the use of a protected glucuronic acid derivative, often as a glycosyl bromide or a trichloroacetimidate, which can react with the tertiary amine of amitriptyline. nih.govnih.gov
The reaction mechanism for the formation of the N-glucuronide bond is generally a nucleophilic substitution (S_N2) reaction. rsc.org The tertiary amine of amitriptyline acts as the nucleophile, attacking the anomeric carbon of the glucuronic acid donor. numberanalytics.com The use of a promoter, such as a Lewis acid like boron trifluoride etherate (BF_3·Et_2O) or a silver salt, is often necessary to activate the glycosyl donor and facilitate the reaction. nih.gov The stereochemistry of the newly formed glycosidic bond is a critical aspect, with the goal being the formation of the β-anomer, which is the form produced biologically. nih.govresearchgate.net
A variety of protected glucuronyl donors have been developed to improve reaction yields and stereoselectivity. For instance, O-acetyl-protected glucuronyl trifluoroacetimidate donors have been used successfully in the synthesis of other N-glucuronides. nih.gov
The purity of synthetically produced this compound is crucial for its use as an analytical standard or in research. cerilliant.com Purity assessment is typically performed using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a standard method for determining the purity of the final product and for monitoring the progress of the reaction. nih.gov
For structural confirmation and characterization, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable. nih.gov These techniques provide detailed information about the chemical structure, including the stereochemistry of the glucuronide linkage. nih.gov
For research purposes, chemical modifications of this compound can be made to create probes for studying its biological interactions and transport. These modifications can include the introduction of isotopic labels, such as ¹⁴C, for use in metabolic fate and disposition studies. nih.gov The synthesis of such labeled compounds allows for the sensitive detection and quantification of the metabolite in biological samples.
Furthermore, derivatives can be synthesized to serve as probes in pharmaceutical studies aimed at defining structure-activity relationships. nih.gov While specific examples for this compound are not extensively detailed in the provided search results, the general principles of creating glycoside/glucuronide derivatives as research probes are well-established. nih.gov
Enzymatic Biosynthesis and In Vitro Production
The enzymatic synthesis of this compound mirrors the metabolic process that occurs in the body. This approach utilizes specific enzymes to catalyze the glucuronidation reaction.
The glucuronidation of amitriptyline is a phase II metabolic reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgresearchgate.net These enzymes transfer glucuronic acid from the high-energy donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the amitriptyline molecule. numberanalytics.comresearchgate.net
Several UGT isoforms have been identified as being involved in the N-glucuronidation of amitriptyline. The primary enzymes responsible belong to the UGT1A and UGT2B subfamilies. nih.govnih.govnih.gov Specifically, UGT1A3, UGT1A4, and UGT2B10 have been shown to catalyze the formation of this compound. nih.govfrontiersin.org
Studies using human liver microsomes and recombinant UGT enzymes have demonstrated that both UGT1A4 and UGT2B10 are significant contributors to amitriptyline glucuronidation. nih.gov The kinetics of amitriptyline glucuronidation in human liver microsomes often exhibit a biphasic character, suggesting the involvement of at least two enzymes with different affinities: a high-affinity component and a low-affinity component. nih.gov Research indicates that UGT2B10 acts as the high-affinity enzyme, while UGT1A4 is the low-affinity enzyme. nih.gov
Table 1: UGT Isoforms Involved in Amitriptyline N-Glucuronidation
| UGT Isoform | Role in Amitriptyline Glucuronidation | Reference(s) |
| UGT1A3 | Catalyzes N-glucuronidation | nih.gov |
| UGT1A4 | A major isoform involved, acts as a low-affinity enzyme | nih.govnih.govnih.gov |
| UGT2B10 | A major isoform involved, acts as a high-affinity enzyme | nih.govnih.gov |
This table is based on the provided search results and may not be exhaustive.
UGT1A4 is a key enzyme in the metabolism of various compounds containing tertiary amines, including amitriptyline. nih.govfrontiersin.org It has been extensively characterized for its role in the N-glucuronidation of this tricyclic antidepressant. nih.govnih.gov
Kinetic studies with recombinant UGT1A4 have determined the enzyme's affinity for amitriptyline. The apparent Michaelis-Menten constant (K_m) or the substrate concentration at half-maximal velocity (S₅₀) for amitriptyline glucuronidation by UGT1A4 has been reported to be relatively high, indicating lower affinity compared to other UGT isoforms like UGT2B10. nih.gov For example, one study reported an apparent K_m value of 448 µM for UGT1A4, in contrast to a much lower value of 2.60 µM for UGT2B10. nih.gov
Table 2: Comparative Kinetics of Amitriptyline N-Glucuronidation by UGT1A4 and UGT2B10
| UGT Isoform | Apparent K_m (S₅₀) for Amitriptyline (µM) | Key Characteristics | Reference(s) |
| UGT1A4 | 448 | Low-affinity, high-capacity enzyme | nih.gov |
| UGT2B10 | 2.60 | High-affinity enzyme | nih.gov |
Kinetic parameters can vary between different experimental systems.
Enzyme Kinetics and Mechanistic Studies of Glucuronidation
The enzymatic formation of this compound follows specific kinetic patterns that provide insight into the efficiency and mechanism of the UGT enzymes involved.
Kinetic studies of amitriptyline N-glucuronidation have been conducted using human liver microsomes and recombinant UGT enzymes. For the high-affinity enzyme, UGT2B10, the apparent Michaelis-Menten constant (Kₘ) for amitriptyline has been reported to be in the low micromolar range. In contrast, the low-affinity component of this reaction, primarily attributed to UGT1A4, exhibits a much higher Kₘ value.
| Enzyme | Apparent Kₘ (µM) |
| UGT2B10 (High-affinity) | ~2.6 |
| UGT1A4 (Low-affinity) | ~311-448 |
Note: Specific Vmax values for the individual UGT isoforms in the N-glucuronidation of amitriptyline are not consistently reported across the literature.
A notable characteristic of amitriptyline N-glucuronidation in human liver microsomes is the observation of biphasic kinetics. This phenomenon is indicative of the involvement of at least two different enzymes with distinct affinities for the substrate. The high-affinity phase is attributed to the activity of UGT2B10, which is active at lower, therapeutic concentrations of amitriptyline. The low-affinity phase, observed at higher substrate concentrations, is primarily mediated by UGT1A4. This dual-enzyme model helps to explain the clearance of amitriptyline over a wide range of concentrations.
The UGT enzymes involved in amitriptyline metabolism exhibit distinct substrate specificity. UGT2B10 shows a preference for tertiary amines, making amitriptyline a key substrate. nih.gov In contrast, UGT1A4 can also glucuronidate tertiary amines but with a lower affinity compared to UGT2B10. UGT1A3 demonstrates a broad substrate profile but with a generally low efficiency for amine compounds. nih.govpsu.edu The differing affinity profiles of these enzymes underscore the complexity of drug metabolism and the importance of specific UGT isoforms in the disposition of xenobiotics.
Optimization of In Vitro Glucuronidation Systems
The in vitro synthesis of this compound is crucial for various research applications, including metabolic profiling and the generation of analytical standards. Optimization of the reaction conditions is essential to maximize the yield and efficiency of this process.
Several factors can influence the rate and extent of in vitro glucuronidation. The concentration of the substrate, amitriptyline, and the cofactor, UDPGA, must be carefully controlled. The source of the UGT enzymes, whether from human liver microsomes or recombinant systems, will also impact the reaction kinetics.
A common strategy to enhance in vitro UGT activity is the use of a pore-forming agent like alamethicin. This peptide helps to disrupt the microsomal membrane, thereby increasing the access of the substrate and cofactor to the active site of the enzyme, which is located within the lumen of the endoplasmic reticulum.
Furthermore, when using complex in vitro systems like liver microsomes, it is important to consider potential interactions between different substrates if a cocktail approach is used to assess multiple UGT activities simultaneously. nih.gov Careful selection of probe substrates and their concentrations is necessary to avoid competitive inhibition and ensure accurate measurement of individual UGT isoform activity. nih.gov For instance, it has been noted that at low concentrations, amitriptyline can act as a selective inhibitor of UGT2B7. nih.gov
Regioselectivity and Stereoselectivity in Enzymatic Glucuronidation
Regioselectivity: The glucuronidation of amitriptyline is a regioselective process. The UGT enzymes, particularly UGT2B10, selectively target the electron-rich tertiary amine on the propylidene side chain of the amitriptyline molecule. nih.govxenotech.com This results in the formation of a covalent bond between the nitrogen atom and the glucuronic acid moiety, producing a quaternary ammonium-linked glucuronide, specifically this compound. nih.govjove.com
Stereoselectivity: Amitriptyline itself is an achiral molecule and therefore does not have enantiomers, so stereoselectivity in its direct glucuronidation is not a factor. However, stereoselectivity is a prominent feature in the metabolism of its downstream metabolites. For instance, the metabolite E-10-hydroxynortriptyline is chiral. Studies using human liver microsomes have shown marked stereoselectivity in its glucuronidation, where only the (+)-enantiomer undergoes conjugation. nih.gov This demonstrates the high degree of specificity inherent in the UGT enzymes involved in the broader metabolic pathway of amitriptyline.
Structural Characterization and Physicochemical Analysis
Spectroscopic Techniques for Structural Elucidation
The definitive structure of Amitriptyline (B1667244) N-beta-D-Glucuronide, with the chemical formula C₂₆H₃₁NO₆ and a molecular weight of 453.53 g/mol , is elucidated through a combination of advanced spectroscopic methods. cerilliant.comcymitquimica.comnih.gov These techniques provide detailed insights into the molecular framework, functional groups, and the connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including drug metabolites like Amitriptyline N-beta-D-Glucuronide. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms, revealing how they are interconnected.
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms (protons) in the molecule. The spectrum of this compound is expected to show distinct signals for the protons of the amitriptyline core and the glucuronide moiety.
The aromatic protons of the dibenzocycloheptene ring system would appear in the downfield region, typically between 7.0 and 7.5 ppm. The protons of the ethylidene bridge and the propyl side chain of the amitriptyline portion would resonate in the aliphatic region, generally between 2.0 and 4.0 ppm. The two methyl groups attached to the nitrogen atom would likely appear as a singlet further upfield.
The protons of the glucuronic acid moiety would have characteristic shifts. The anomeric proton (H-1') is particularly diagnostic and would be expected to appear as a doublet, with its chemical shift and coupling constant providing information about the stereochemistry of the glycosidic bond. The other protons of the glucuronide ring (H-2' to H-5') would be found in a complex multiplet pattern, typically between 3.0 and 5.0 ppm.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 7.5 | Multiplet |
| Vinylic Proton | 5.8 - 6.2 | Triplet |
| Glucuronide Anomeric Proton (H-1') | 4.5 - 5.5 | Doublet |
| Glucuronide Ring Protons (H-2' - H-5') | 3.0 - 5.0 | Multiplet |
| Propyl Chain Protons | 2.0 - 4.0 | Multiplet |
| N-Methyl Protons | 2.5 - 3.5 | Singlet |
| Dihydrodibenzocycloheptene Bridge Protons | 2.0 - 3.5 | Multiplet |
Note: This table represents expected values and may not reflect exact experimental data.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would display signals corresponding to each unique carbon atom.
The aromatic carbons of the dibenzocycloheptene rings would resonate in the range of 120-140 ppm. The quaternary carbons of the ring system would also appear in this region but with weaker intensity. The carbon of the carboxyl group in the glucuronide moiety would be found significantly downfield, typically between 170 and 180 ppm. The anomeric carbon (C-1') of the glucuronide would appear around 95-105 ppm. The remaining carbons of the glucuronide ring and the aliphatic side chain of amitriptyline would be observed in the upfield region of the spectrum.
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carboxyl Carbon (C-6') | 170 - 180 |
| Aromatic Carbons | 120 - 145 |
| Vinylic Carbon | 125 - 140 |
| Glucuronide Anomeric Carbon (C-1') | 95 - 105 |
| Glucuronide Ring Carbons (C-2' - C-5') | 60 - 85 |
| N-Methyl Carbons | 40 - 50 |
| Propyl Chain & Bridge Carbons | 20 - 40 |
Note: This table represents expected values and may not reflect exact experimental data.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, typically within 5 Å. For this compound, NOESY would be instrumental in confirming the stereochemistry of the glucuronide linkage by showing correlations between the anomeric proton of the glucuronide and the protons on the propyl side chain of the amitriptyline moiety.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for establishing the connectivity between the amitriptyline and glucuronide parts of the molecule. For instance, a correlation between the anomeric proton of the glucuronide and the nitrogen-bearing carbon of the amitriptyline side chain would definitively confirm the site of glucuronidation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its constituent functional groups.
The presence of the hydroxyl groups on the glucuronide moiety would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The stretching vibration of the carboxylic acid C=O group of the glucuronic acid would result in a strong absorption band around 1700-1750 cm⁻¹. The aromatic C-H stretching vibrations of the dibenzocycloheptene ring system would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the side chain and the glucuronide ring would be observed below 3000 cm⁻¹. The C-N stretching of the tertiary amine and C-O stretching of the ether linkage in the glucuronide would also be present in the fingerprint region (below 1500 cm⁻¹).
Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (hydroxyl groups) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (carboxylic acid) | 1700 - 1750 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-O Stretch (ethers and alcohols) | 1000 - 1300 | Strong |
| C-N Stretch | 1000 - 1350 | Medium to Weak |
Note: This table represents expected values and may not reflect exact experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores (light-absorbing groups). The primary chromophore in this compound is the dibenzocycloheptene ring system of the amitriptyline moiety.
The parent drug, amitriptyline, typically exhibits a maximum absorption (λ_max) at approximately 239 nm. researchgate.net The conjugation with glucuronic acid at the side chain is not expected to significantly alter the electronic structure of the aromatic chromophore. Therefore, this compound would be expected to have a similar UV-Vis absorption profile, with a λ_max in the same region. This characteristic absorption is useful for the detection and quantification of the metabolite in biological fluids and other matrices.
Expected UV-Vis Spectroscopic Data for this compound
| Parameter | Expected Value |
| λ_max (in Methanol or Water) | ~ 239 nm |
Note: This table represents expected values and may not reflect exact experimental data.
Mass Spectrometric Approaches
Mass spectrometry combined with liquid chromatography (LC-MS) is a powerful tool for the analysis of drug metabolites like this compound. cerilliant.comnih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of a molecule and confirming its identity. For the protonated molecule of this compound ([M+H]⁺), the exact mass has been determined, aiding in its unambiguous identification in complex biological samples. nih.gov The molecular weight of this compound is 453.5 g/mol , with a computed monoisotopic mass of 453.21513771 Da. nih.gov In one study, the [M+H]⁺ ion was observed at an m/z of 454.2225, which corresponds to the addition of a proton to the molecule. nih.gov
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Observed m/z | Calculated Monoisotopic Mass (Da) |
| [M+H]⁺ | 454.2225 nih.gov | 454.2224 nih.gov |
Note: The observed m/z is from an experimental study, while the calculated mass is based on the elemental composition C₂₆H₃₂NO₆⁺.
Tandem mass spectrometry (MS/MS) is employed to further confirm the structure of this compound by analyzing its fragmentation pattern. A characteristic fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which has a mass of 176.0321 Da. nih.govnih.gov
In the MS/MS spectrum of the protonated this compound ion ([M+H]⁺ at m/z 454.2225), a prominent neutral loss of 176.0320 Da is observed. nih.gov This loss corresponds to the glucuronide group, and the resulting product ion exhibits a fragmentation pattern similar to that of the parent drug, amitriptyline. nih.gov This includes subsequent neutral losses corresponding to dimethylamine (B145610) (45.0579 Da) and dimethylbutenamine (87.1051 Da). nih.gov This fragmentation pattern provides strong evidence for the presence of the glucuronide conjugate of amitriptyline. nih.gov
Table 2: Key Fragmentation Data from MS/MS Analysis of this compound
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss (Da) | Inferred Lost Moiety |
| 454.2225 nih.gov | 278.1905 | 176.0320 nih.gov | Glucuronic Acid nih.gov |
| 278.1905 | 233.1326 | 45.0579 nih.gov | Dimethylamine nih.gov |
| 278.1905 | 191.0854 | 87.1051 nih.gov | Dimethylbutenamine nih.gov |
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS to analyze polar and thermally labile molecules like drug metabolites without significant degradation. nih.govmdpi.com ESI-MS is well-suited for the analysis of amitriptyline and its metabolites, including the N-beta-D-glucuronide conjugate, typically by generating protonated molecules [M+H]⁺ in positive ion mode. nih.govnih.gov The use of ESI allows for the direct coupling of liquid chromatography with mass spectrometry, enabling the separation and sensitive detection of these compounds in complex mixtures. nih.gov
Differentiating between isomeric glucuronides, such as O- and N-glucuronides, can be challenging as they often exhibit similar chromatographic behavior and mass spectra. nih.gov The fragmentation pattern in MS/MS can provide clues to the site of conjugation. For N-glucuronides, the charge is typically retained on the aglycone after the loss of the glucuronic acid moiety. nih.gov Specific ion/molecule reactions in the gas phase within the mass spectrometer have also been developed to distinguish between O- and N-glucuronide isomers. nih.gov For instance, reactions with reagents like trichlorosilane (B8805176) can produce diagnostic product ions specific to N-glucuronides. nih.gov In the case of amitriptyline, which has a tertiary amine, it forms a quaternary ammonium (B1175870) N-glucuronide. nih.govmedchemexpress.com
Theoretical Structural Analysis and Computational Chemistry
Computational methods are increasingly used to complement experimental data for structural analysis.
Prediction of Spectroscopic Properties
The prediction of spectroscopic data provides a valuable theoretical framework for the identification and characterization of this compound. Computational models and algorithms are employed to estimate the spectral features, which can then be compared with experimental data for confirmation.
Predicted ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. The predicted chemical shifts (δ) and coupling constants (J) for the protons in this compound offer insights into the electronic environment and connectivity of the atoms. While specific predicted values from a definitive source are not publicly available, general principles of NMR spectroscopy allow for the estimation of proton signals. For instance, the aromatic protons of the dibenzocycloheptene ring are expected to appear in the downfield region (typically 7.0-7.5 ppm), while the protons of the glucuronide moiety would resonate in the range of 3.0-5.0 ppm. The methyl groups attached to the nitrogen would likely appear as a singlet in the upfield region.
Predicted ¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are essential for confirming its structure. Studies on the ¹³C NMR of amitriptyline and its metabolites have shown that the chemical shifts of the carbon atoms are sensitive to structural changes. iaea.orgnih.gov For the N-glucuronide metabolite, the carbons of the dibenzocycloheptene ring are expected to have chemical shifts in the aromatic region (around 120-140 ppm), while the carbons of the glucuronide moiety would appear in the range of 60-100 ppm, with the carboxyl carbon resonating further downfield.
Predicted Mass Spectrometry Data
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound. In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to be detected as a protonated molecule [M+H]⁺. A characteristic fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C₆H₈O₆, 176.0321 Da). nih.govuab.edu This would result in a prominent fragment ion corresponding to the aglycone, amitriptyline. Further fragmentation of the amitriptyline portion would likely follow established pathways for this compound. nih.govnih.govresearchgate.net
Interactive Data Table: Predicted Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties of this compound. These parameters are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Method/Source |
| pKa | 3.2 (acidic) | Computational Prediction |
| logP | 1.2 | Computational Prediction |
| Water Solubility | 0.491 mg/mL | Computational Prediction |
Detailed Research Findings on Physicochemical Property Predictions
The prediction of physicochemical properties such as pKa, logP, and water solubility relies on various computational models. These models often utilize quantitative structure-property relationship (QSPR) approaches, which correlate the chemical structure with its properties. nih.gov
The pKa , or acid dissociation constant, is a measure of the strength of an acid in solution. For this compound, the predicted acidic pKa of 3.2 is attributed to the carboxylic acid group of the glucuronic acid moiety. The prediction of pKa values is an active area of research, with various computational methods being developed and evaluated for their accuracy. researchgate.netchemrxiv.orgresearchgate.netnih.gov
The logP , or logarithm of the partition coefficient between octanol (B41247) and water, is an indicator of a compound's lipophilicity. A lower logP value suggests higher hydrophilicity. The predicted logP of 1.2 for this compound is significantly lower than that of the parent drug, amitriptyline (logP ≈ 4.92), which is consistent with the addition of the polar glucuronide group. medchemexpress.com The accuracy of logP prediction methods is continuously being assessed through challenges such as the Statistical Assessment of the Modeling of Proteins and Ligands (SAMPL). researchgate.netchemrxiv.orgresearchgate.netnih.gov
Water solubility is a critical property influencing a drug's bioavailability. The predicted water solubility of 0.491 mg/mL for this compound indicates a moderate level of solubility, which is an expected consequence of the glucuronidation process that aims to increase the water solubility of xenobiotics for easier elimination. nih.gov
Advanced Analytical Methodologies for Research Applications
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in isolating Amitriptyline (B1667244) N-beta-D-Glucuronide from complex biological samples and separating it from its parent compound and other metabolites.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amitriptyline and its metabolites. While many HPLC methods focus on the parent drug and its primary metabolites like nortriptyline (B1679971), specific procedures have been developed for the isolation of glucuronide conjugates. In a notable study, polar conjugates of amitriptyline, including glucuronides of its hydroxylated metabolites, were successfully isolated from rat bile. This was achieved through a multi-step process that involved initial extraction on a polystyrene resin column, followed by preparative thin-layer chromatography (TLC), and ultimately, separation by reversed-phase HPLC nih.gov. This demonstrates the utility of HPLC in the purification of these polar metabolites for further characterization.
Methodologies for the analysis of amitriptyline and its other metabolites often utilize C18 columns with a mobile phase typically consisting of a buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol nih.govum.edu.mtnih.gov. Detection is commonly performed using UV detectors. While these methods are not directly analyzing the N-glucuronide, the principles of reversed-phase chromatography are applicable to its separation, given its polar nature.
Table 1: Exemplary HPLC Parameters for Metabolite Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Reversed-phase C18 | nih.govum.edu.mt |
| Mobile Phase | Phosphate Buffer and Acetonitrile/Methanol | nih.govum.edu.mtnih.gov |
| Detection | UV | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. These advantages are particularly beneficial for the analysis of complex biological samples containing a multitude of metabolites. While specific applications of UPLC for the direct analysis of Amitriptyline N-beta-D-Glucuronide are not extensively documented in readily available literature, the technique's utility for separating drug glucuronides, in general, is well-established. UPLC is recognized for its enhanced selectivity towards glucuronide isomers, which is a critical aspect of metabolite analysis scispace.com. The increased speed of UPLC analysis is also a significant advantage in high-throughput metabolic studies core.ac.uk. Given these characteristics, UPLC is a highly promising technique for the high-resolution separation of this compound from its isomers and other related compounds.
Capillary Electrophoresis (CE) is a powerful separation technique known for its high efficiency and resolving power, making it particularly suitable for the analysis of charged species and the separation of isomers. Glucuronide conjugates, being hydrophilic and often charged, are amenable to analysis by CE. Research has demonstrated the development and optimization of CE methods for the qualitative and quantitative analysis of drug metabolites, including diastereomeric glucuronides core.ac.uk. For instance, a capillary electrophoretic method was successfully optimized for the separation of tramadol and its glucuronidated metabolites in urine samples core.ac.uk. Although a specific application for this compound isomer resolution is not detailed, the principles of CE suggest its strong potential in this area. The technique's ability to separate compounds based on their charge-to-size ratio would be advantageous in resolving potential isomers of this compound.
Hyphenated Analytical Systems
Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for the definitive analysis of drug metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the gold standard for the sensitive and selective detection and quantification of drug metabolites in biological matrices. The direct measurement of glucuronides using LC-MS/MS offers significant advantages over indirect methods, including quicker sample preparation and improved accuracy and precision researchgate.net.
A specific LC-MS/MS method has been developed for the determination of five psychoactive drugs, including amitriptyline, in postmortem urine, which involved the optimization of enzymatic hydrolysis of their glucuronide conjugates researchgate.netnih.gov. This indicates the direct relevance of LC-MS/MS in the analysis of amitriptyline glucuronides. In this study, the efficiency of different β-glucuronidase enzymes for the hydrolysis of amitriptyline glucuronide was evaluated to improve the detection of the parent compound nih.gov. Furthermore, the characterization of isolated glucuronides of hydroxylated amitriptyline metabolites from rat bile was performed using fast atom bombardment mass spectrometry, highlighting the role of mass spectrometry in structural elucidation nih.gov.
Table 2: LC-MS/MS Method Parameters for Psychoactive Drug Glucuronides
| Parameter | Condition | Reference |
|---|---|---|
| Technique | LC-MS/MS | researchgate.netnih.gov |
| Sample Preparation | Enzymatic hydrolysis of glucuronide conjugates | researchgate.netnih.gov |
| Application | Quantification in postmortem urine | researchgate.netnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of drug metabolites. Due to the non-volatile nature of glucuronides, direct analysis by GC-MS is not feasible. Therefore, analysis is typically performed after enzymatic hydrolysis to cleave the glucuronic acid moiety, followed by derivatization of the resulting aglycone to increase its volatility and thermal stability.
A GC-MS method has been developed for the simultaneous determination of several tricyclic antidepressants and their metabolites in human urine. This method incorporates enzymatic hydrolysis with β-glucuronidase from Escherichia coli to facilitate the extraction of conjugated tertiary amines like amitriptyline mdpi.com. This indirect approach allows for the quantification of the total amount of the drug that was present in its glucuronidated form. Another study developed a GC-MS method to measure amitriptyline and its metabolites, including conjugated 10-hydroxyamitriptyline (B1197387) and 10-hydroxynortriptyline, in human plasma nih.gov. Derivatization is a crucial step in preparing samples for GC-MS analysis of such compounds mdpi.comsemanticscholar.org.
Quantification and Method Validation in Research Contexts
The accurate quantification of this compound and its parent compound in biological matrices is crucial for metabolic and pharmacokinetic studies. Method validation ensures that the analytical procedures are reliable, reproducible, and fit for purpose. Key validation parameters include linearity, accuracy, precision, and sensitivity.
Validation of analytical methods for amitriptyline and its metabolites consistently demonstrates good linearity, accuracy, and precision across a range of concentrations.
Linearity: Linearity is established by demonstrating a proportional relationship between the concentration of the analyte and the analytical response. For amitriptyline, linear response functions have been established in ranges such as 0.5-400 ng/mL with a coefficient of determination (r²) greater than 0.999. nih.gov Other studies show linearity in concentration ranges of 25-75 µg/mL. ijrpb.com
Accuracy: Accuracy is typically assessed through recovery studies, measuring how much of a known amount of analyte can be detected in the sample matrix. High recovery values, often between 98% and 101%, indicate a high degree of accuracy. ijrpr.com For amitriptyline and its known organic impurities, recovery rates have been reported in the range of 87.9-107.6%. nih.gov
Precision: Precision measures the closeness of repeated measurements. It is expressed as the relative standard deviation (%RSD). Low %RSD values are desirable, indicating a high level of precision. ijrpr.com For example, inter-assay precision values for the analysis of tricyclic antidepressants have been shown to range from 4.5% to 9.8%. nih.gov Day-to-day precision for amitriptyline analysis has been reported with coefficients of variation of 8.6%. nih.gov
| Validation Parameter | Amitriptyline & Metabolites | Reference |
| Linearity Range | 0.5 - 400 ng/mL | nih.gov |
| 25 - 75 µg/mL | ijrpb.com | |
| Correlation Coefficient (r²) | > 0.999 | nih.govnih.gov |
| Accuracy (% Recovery) | 98% - 101% | ijrpr.com |
| 87.9% - 107.6% | nih.gov | |
| Precision (%RSD / %CV) | 4.5% - 9.8% (Inter-assay) | nih.gov |
| 8.6% (Day-to-day) | nih.gov |
The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). For amitriptyline and its metabolites, various methods have achieved high sensitivity.
Limit of Detection (LOD): This is the lowest concentration of an analyte that can be reliably distinguished from background noise. For amitriptyline, LODs as low as 1 ng/mL have been reported using techniques like functionalized graphene-based sensors. bournemouth.ac.uk Gas chromatography methods have demonstrated detection limits ranging from 1.2 to 5.8 µg/L. nih.gov
Limit of Quantification (LOQ): This is the lowest concentration that can be measured with acceptable accuracy and precision. A highly sensitive LC-tandem mass spectrometry method validated in human serum established an LOQ of 0.5 ng/mL for amitriptyline and its hydroxy-metabolites. nih.gov Other methods have reported LOQ values for amitriptyline and its impurities in the range of 0.25-3.0 μg/ml. nih.gov
| Sensitivity Parameter | Concentration | Analytical Method | Reference |
| Limit of Detection (LOD) | 1 ng/mL | Graphene-based sensor | bournemouth.ac.uk |
| 1.2 - 5.8 µg/L | Gas Chromatography | nih.gov | |
| Limit of Quantification (LOQ) | 0.5 ng/mL | LC-tandem mass spectrometry | nih.gov |
| 0.25 - 3.0 µg/mL | HPLC | nih.gov |
The use of internal standards is critical for achieving high accuracy and precision in quantitative bioanalysis, as they correct for analyte loss during sample preparation and instrumental analysis. nih.gov Deuterated analogues of the analyte are considered the gold standard for internal standards in mass spectrometry-based methods because they have nearly identical chemical and physical properties to the analyte but a different mass. nih.gov
For the analysis of amitriptyline and its metabolites, deuterated analogues are frequently employed. nih.govnih.gov Specifically, Amitriptyline-N-glucuronide-d3, a deuterium-labeled version of this compound, is available for use as an internal standard in clinical mass spectrometry and therapeutic drug monitoring research. medchemexpress.com The use of these stable isotope-labeled standards ensures accurate quantification by accounting for variability throughout the analytical process. nih.govnih.gov
Isolating this compound and related compounds from complex biological matrices like urine or plasma is a critical first step in analysis. The goal is to remove interfering substances while maximizing the recovery of the analyte.
Solid-Phase Extraction (SPE): SPE is a highly effective and commonly used technique for cleaning up and concentrating analytes from biological samples. researchgate.net For the analysis of the N-glucuronides of amitriptyline, SPE using a cation exchanger cartridge has been shown to yield the highest recovery and precision. nih.gov This method allows for the analysis of the intact glucuronide conjugate and can be scaled to larger urine volumes to improve sensitivity. nih.gov Mixed-mode SPE, which combines different retention mechanisms (e.g., C18/SCX), has also been explored for the extraction of amitriptyline. nih.gov
Protein Precipitation: This technique is a simpler and faster method often used for serum or plasma samples. It involves adding a solvent, such as acetonitrile, to the sample to denature and precipitate proteins. A simple protein precipitation method followed by dilution has been successfully used for the simultaneous determination of amitriptyline and its metabolites in human serum using LC-tandem mass spectrometry. nih.gov
Biochemical Transformations and in Vitro Reactivity
Enzymatic Deglucuronidation by Beta-Glucuronidases
The primary method for cleaving the glucuronic acid moiety from amitriptyline (B1667244) N-beta-D-glucuronide is through enzymatic hydrolysis using β-glucuronidases. covachem.comscbt.com This process is essential for converting the conjugated metabolite back to its "free" or non-conjugated form, which is often necessary for analytical detection and quantification. norlab.comkurabiotech.com
Substrate Specificity and Differential Hydrolysis of N-Glucuronides vs. O-Glucuronides
β-glucuronidases exhibit varying efficiencies in hydrolyzing different types of glucuronide linkages. Notably, there is a significant difference in the hydrolysis of N-glucuronides compared to O-glucuronides. While many β-glucuronidases can effectively cleave O-glucuronides, the hydrolysis of N-glucuronides, such as amitriptyline N-beta-D-glucuronide, can be more challenging and highly dependent on the enzyme source. nih.govhyphadiscovery.com Some N-glucuronides are resistant to enzymatic hydrolysis under conditions that readily cleave O-glucuronides. hyphadiscovery.comnih.gov This differential reactivity is attributed to the nature of the chemical bond between the aglycone and the glucuronic acid moiety.
Studies have shown that while some recombinant and bacterial β-glucuronidases can efficiently hydrolyze N-glucuronides, enzymes derived from sources like mollusks may show significantly lower efficiency for these compounds. nih.govnih.gov For instance, the hydrolysis of amitriptyline-N-glucuronide was found to be efficiently catalyzed by a recombinant enzyme (IMCSzyme™) and an enzyme from E. coli, whereas enzymes from Helix pomatia and other mollusks were less effective. nih.govwebsiteonline.cn
Comparative Analysis of Beta-Glucuronidase Sources
The choice of β-glucuronidase source is a critical factor in the successful hydrolysis of this compound. Various sources of this enzyme are commercially available, each with distinct characteristics.
| Enzyme Source | Key Characteristics |
| Recombinant (e.g., IMCSzyme™, B-One®) | High efficiency for N-glucuronide hydrolysis, including this compound. nih.govnih.govwebsiteonline.cnnih.gov Often allows for faster hydrolysis at room temperature or slightly elevated temperatures. nih.govyoutube.com |
| Escherichia coli (E. coli) | Demonstrates superior hydrolysis of N-glucuronides under optimal conditions. nih.gov Exhibits high hydrolytic activity and retains it well during the reaction. sigmaaldrich.com |
| Helix pomatia (Roman snail) | Can be less efficient for N-glucuronide hydrolysis compared to recombinant or E. coli sources. nih.govwebsiteonline.cn |
| Abalone (e.g., Haliotis rufescens) | Tends to provide favorable conversion results with minimal chromatographic interference for many glucuronides, but may be less effective for certain N-glucuronides like that of amitriptyline. covachem.comwebsiteonline.cn |
| Patella vulgata (Common limpet) | Has been shown to be effective for some glucuronides and is thermally stable, allowing for use at higher temperatures to shorten incubation times. researchgate.net However, its efficiency for amitriptyline N-glucuronide can be lower than recombinant enzymes. websiteonline.cn |
| Bovine Liver | Another source of β-glucuronidase, though less commonly cited in recent comparative studies for amitriptyline N-glucuronide hydrolysis. covachem.comresearchgate.net |
A collaborative study highlighted significant discrepancies in the recovery of amitriptyline from patient urine samples when using different β-glucuronidase enzymes. The study found a 2- to 10-fold increase in analyte recovery when using a recombinant β-glucuronidase (IMCSzyme™) compared to enzymes from Haliotis rufescens. nih.gov This underscores the systematic differences in hydrolysis efficiencies due to varying substrate affinities among enzyme subtypes. nih.gov
Optimization of Hydrolysis Conditions for Research Sample Preparation
To achieve complete and reliable hydrolysis of this compound, optimization of several reaction parameters is essential.
pH: The optimal pH for the hydrolysis of this compound tends to be higher than that for many O-glucuronides. Some studies indicate that its hydrolysis is faster at a higher pH. imcstips.com For instance, with purified abalone β-glucuronidase, most glucuronidated drugs showed optimal hydrolysis at pH 4.5, whereas amitriptyline N-β-D glucuronide hydrolyzed more rapidly at a higher pH. imcstips.com A similar trend was observed with the recombinant enzyme IMCSzyme. imcstips.com The activity of some recombinant enzymes towards amitriptyline glucuronide increases as the pH rises from acidic to neutral. nih.gov
Temperature: The optimal temperature for hydrolysis can vary depending on the enzyme source. While some recombinant enzymes can achieve complete hydrolysis at room temperature (25 °C) or slightly elevated temperatures, others, like P. vulgata β-glucuronidase, may require temperatures above 60 °C to completely hydrolyze amitriptyline glucuronide. nih.gov Incubation at 55-60 °C is a common condition used in many studies. nih.govimcstips.com
Incubation Time: The time required for complete hydrolysis is also enzyme-dependent. Fast-acting recombinant enzymes can achieve complete hydrolysis in as little as 15 to 30 minutes. websiteonline.cnnih.gov In contrast, enzymes from sources like Helix pomatia may require longer incubation periods. websiteonline.cn
A study optimizing an LC-MS/MS method found that recombinant β-glucuronidases (B-One® and IMCSzyme® RT) achieved complete hydrolysis of amitriptyline glucuronide at 25 °C. nih.gov Another study reported 99.3% hydrolysis of amitriptyline glucuronide with IMCSzyme™ in 30 minutes. websiteonline.cn
Enzyme Stability and Activity Profiles
The stability and activity of β-glucuronidases are crucial for consistent and reliable results. Recombinant enzymes are often designed for enhanced stability and can be stored as a bench-top reagent for extended periods. youtube.com For example, MS β-Glucuronidase is a stable recombinant mix that allows for hydrolysis to be completed at room temperature. youtube.com
The activity of β-glucuronidases can be affected by various factors in biological samples like urine. nih.gov Enzyme stability can also vary with temperature and pH. For instance, β-glucuronidase from E. coli remains completely stable for 18 hours at a certain storage condition but loses 35% of its activity within 2 hours at 48°C. sigmaaldrich.com The stability of the enzyme from Patella vulgata at higher temperatures is a notable advantage. researchgate.net
Chemical Hydrolysis Methods
While enzymatic hydrolysis is generally preferred for its specificity, chemical methods can also be employed to cleave the glucuronide bond.
Alkaline Hydrolysis: Hot alkali treatment, such as with 2 M sodium hydroxide (B78521) at 100°C for 15 minutes, has been used for the hydrolysis of amitriptyline N+-glucuronide. websiteonline.cn
Acid Hydrolysis: This method is generally harsher and can lead to the degradation of the analyte. For some compounds, acid hydrolysis is used to cleave glucuronide conjugates. nih.gov However, for benzodiazepines, for example, acidic conditions can convert them to benzophenones, making this method unsuitable. nih.gov
Hydrazine Hydrate: This chemical has been shown to hydrolyze N-glucuronides that are resistant to enzymatic hydrolysis. nih.gov
Theoretical Subsequent Metabolic Pathways
Once this compound is hydrolyzed back to amitriptyline, the parent drug is then subject to further metabolism. The primary metabolic pathways for amitriptyline are well-established and involve cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.netmdpi.com
The main metabolic transformations of amitriptyline include:
N-demethylation: CYP2C19 is the primary enzyme responsible for the N-demethylation of amitriptyline to its active metabolite, nortriptyline (B1679971). researchgate.netnih.gov
Hydroxylation: Both amitriptyline and nortriptyline undergo hydroxylation, primarily by CYP2D6, to form 10-hydroxyamitriptyline (B1197387) and 10-hydroxynortriptyline, respectively. researchgate.netnih.gov
Further Demethylation: Nortriptyline can be further demethylated to demethylnortriptyline. mdpi.com
Potential for Further Enzymatic or Chemical Degradation of the Glucuronide Moiety
This compound, a quaternary ammonium-linked glucuronide, can undergo cleavage of its glucuronic acid moiety through both chemical and enzymatic pathways, a process that reverts it to its parent compound, amitriptyline.
Chemical Degradation: The glucuronide bond is susceptible to chemical hydrolysis under specific conditions. Early studies demonstrated that the conjugate could be hydrolyzed by hot alkaline treatment, indicating a degree of chemical instability outside of a physiological pH range. nih.gov
Enzymatic Degradation: The primary enzymatic pathway for the degradation of glucuronides is hydrolysis mediated by β-glucuronidase enzymes. Research has shown that this compound can be hydrolyzed by β-glucuronidase, though the efficiency of this reaction can be variable. nih.gov Studies comparing different sources of β-glucuronidase have highlighted significant discrepancies in their ability to cleave this specific N-linked conjugate. For instance, enzymes isolated from mollusks show reduced efficiency compared to recombinant enzyme preparations. oup.com
The effectiveness of enzymatic hydrolysis is also influenced by the reaction environment. The activity of β-glucuronidase towards this compound is pH-dependent, with enzyme activities increasing as the pH rises from acidic to neutral levels. nih.gov One study noted that the activity of a recombinant enzyme dropped significantly when the pH was lowered from 7.0 to 5.5. nih.gov This suggests that the local pH environment, such as in different cellular compartments or in urine, could impact the stability and reconversion of the metabolite.
| Degradation Pathway | Agent/Condition | Key Findings | References |
|---|---|---|---|
| Chemical | Hot Alkaline Treatment | Effective method for hydrolyzing the glucuronide bond. | nih.gov |
| Enzymatic | β-Glucuronidase | Hydrolyzes the conjugate, but efficiency varies by enzyme source (e.g., recombinant vs. mollusk-derived). | nih.govoup.com |
| pH Variation | Enzymatic activity is higher at neutral pH (7.0) and decreases in acidic conditions (pH 4.0-5.5). | nih.gov |
In Vitro Biochemical Interactions and Modulatory Effects
Interaction with Specific Enzyme Systems (e.g., UGTs, Cytochrome P450 enzymes)
While data on the direct interaction of this compound with metabolic enzymes is limited, the formation of this metabolite is intrinsically linked to the activity of UDP-glucuronosyltransferase (UGT) and Cytochrome P450 (CYP) enzymes acting on the parent compound, amitriptyline.
UDP-Glucuronosyltransferases (UGTs): The formation of this compound is a significant metabolic pathway for amitriptyline, catalyzed by UGT enzymes. Research has identified UGT2B10 as a high-affinity enzyme primarily responsible for the N-glucuronidation of tricyclic antidepressants at therapeutic concentrations. nih.gov UGT1A4 also contributes to this reaction, but as a low-affinity component. nih.gov The intrinsic clearance of amitriptyline glucuronidation by UGT2B10 is reported to be more than tenfold higher than that by UGT1A4. nih.gov The activity of UGT2B10 can be selectively inhibited by nicotine (B1678760). nih.gov
Cytochrome P450 (CYP) Enzymes: The metabolism of amitriptyline prior to glucuronidation is heavily mediated by the CYP450 system. The primary metabolic pathways for amitriptyline are N-demethylation to its active metabolite, nortriptyline, and hydroxylation. Multiple CYP isoforms are involved:
CYP2C19: Identified as the major enzyme for N-demethylation at therapeutic concentrations. drugbank.comnih.gov
CYP3A4: Plays a more dominant role in metabolism at higher, potentially toxic, concentrations of amitriptyline. drugbank.comnih.gov It acts as a low-affinity, high-capacity enzyme. nih.gov
CYP2D6: The sole enzyme responsible for the hydroxylation of amitriptyline. drugbank.com It also participates in N-demethylation. drugbank.com
CYP1A2 and CYP2C9: Also participate in the N-demethylation of amitriptyline, generally showing intermediate affinities. drugbank.comnih.govdrugbank.com
Inhibitors of these enzymes can significantly alter the metabolism of amitriptyline. For example, fluvoxamine (B1237835) is a strong inhibitor of CYP1A2 and a moderate inhibitor of CYP3A4, both of which are involved in amitriptyline metabolism. wikipedia.org
| Enzyme Family | Specific Enzyme | Role in Amitriptyline Metabolism | Kinetic Profile | References |
|---|---|---|---|---|
| UGT | UGT2B10 | N-glucuronidation of amitriptyline | High-affinity, high-clearance | nih.gov |
| UGT1A4 | N-glucuronidation of amitriptyline | Low-affinity | nih.gov | |
| CYP450 | CYP2C19 | N-demethylation | High-affinity, major at therapeutic doses | drugbank.comnih.gov |
| CYP3A4 | N-demethylation | Low-affinity, major at toxic doses | drugbank.comnih.gov | |
| CYP2D6 | Hydroxylation, N-demethylation | High-affinity | drugbank.comdrugbank.com | |
| CYP1A2, CYP2C9 | N-demethylation | Intermediate-affinity | drugbank.comnih.gov |
No studies were identified in the reviewed literature that described the direct inhibition, induction, or modulation of UGT or CYP450 enzymes by this compound itself.
Binding Studies with Isolated Biological Macromolecules
In the reviewed scientific literature, no specific binding studies for this compound with isolated biological macromolecules, such as plasma proteins or specific receptors, were found. Research into the binding affinities of amitriptyline metabolites has focused on other compounds, such as amitriptylinoxide. nih.gov Therefore, the binding profile of the N-glucuronide conjugate remains uncharacterized.
Computational and Cheminformatic Investigations
Molecular Docking and Ligand-Enzyme/Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is crucial for understanding the interactions that drive the formation of metabolites.
The formation of Amitriptyline (B1667244) N-beta-D-Glucuronide from its parent compound, amitriptyline, is a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. nih.govnih.gov Studies have identified specific UGT isoforms responsible for this biotransformation. UGT2B10, in particular, shows a high affinity for amitriptyline, whereas UGT1A4 demonstrates a lower affinity. nih.gov The glucuronidation process can be inhibited by compounds like p-nitrophenol, indicating competitive binding at the enzyme's active site. nih.gov In contrast, morphine does not inhibit this specific pathway. nih.gov Furthermore, E-10-hydroxynortriptyline, a major Phase I metabolite of amitriptyline, has only a minor inhibitory effect on the direct glucuronidation of amitriptyline. nih.gov
While direct molecular docking studies on Amitriptyline N-beta-D-Glucuronide are not extensively documented in the literature, numerous studies have applied this technique to its parent compound, amitriptyline, to understand its therapeutic and off-target effects. For instance, docking simulations of amitriptyline with the enzyme Monoamine Oxidase-A (MAO-A) revealed a binding energy of -7.88 kcal/mol, with interactions involving carbon-hydrogen bonds and alkyl/π-alkyl interactions with key amino acid residues. cerilliant.com Other in silico studies have explored the binding of amitriptyline to various plasma proteins, including human ceruloplasmin (HCP), cellular retinol-binding protein (CRBP), and human serum albumin (HSA), identifying a mix of polar, hydrophobic, and hydrogen bond interactions that govern its transport in the bloodstream. mdpi.com
Table 1: Enzyme Kinetics for Amitriptyline N-Glucuronidation
| Enzyme | Apparent Kₘ (µM) | Relative Clearance |
| UGT2B10 | 2.60 | High |
| UGT1A4 | 448 | Low |
| This table is interactive. Data derived from a study on UGT-mediated conjugation. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules. nih.gov It allows researchers to study the conformational flexibility and dynamic behavior of molecules over time, providing a deeper understanding of how they interact with their biological environment. nih.govnih.gov The process typically involves generating a starting structure, solvating it in a simulated environment (like water), and then calculating the forces between atoms and their subsequent motion based on the principles of classical mechanics. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find relationships between the chemical structures of compounds and their biological activities. cymitquimica.com By building mathematical models, QSAR can predict the activity of new or untested compounds, making it a valuable tool in drug design and screening. cymitquimica.com
While no specific QSAR models have been developed to predict the biochemical formation rate or clearance of this compound, its parent drug, amitriptyline, is frequently included as a reference compound in QSAR models aimed at predicting antidepressant activity. cymitquimica.com These models correlate molecular descriptors (such as electronic, steric, and hydrophobic properties) with activities like the inhibition of serotonin (B10506) transporters (SERT) or dopamine (B1211576) receptors (D2). cymitquimica.com The inclusion of amitriptyline in the training sets of these models helps to build and validate their predictive power for new chemical entities. cymitquimica.com
Table 2: Examples of QSAR Models Including Amitriptyline
| QSAR Model | Target/Activity | Role of Amitriptyline |
| QSAR-SERT | Serotonin Transporter (SERT) Inhibition | Training Set Compound |
| QSAR-5-HT1A | 5-HT1A Receptor Binding | Training Set Compound |
| QSAR-D2 | Dopamine D2 Receptor Binding | Training Set Compound |
| This table is interactive. Data derived from a study on 3D-QSAR models for antidepressant effects. cymitquimica.com |
In Silico Prediction of Metabolites and Metabolic Pathways
In silico tools and models are increasingly used to predict the metabolic fate of drugs. These predictions are based on known metabolic reactions, enzyme substrate specificities, and the chemical structure of the compound .
The metabolism of amitriptyline is complex and involves multiple pathways. mdpi.com Phase I metabolism, primarily driven by cytochrome P450 (CYP) enzymes, involves demethylation and hydroxylation. flinders.edu.aumdpi.com In vitro studies using human CYP enzymes have shown that CYP2C19 is the most important enzyme for the demethylation of amitriptyline to its active metabolite, nortriptyline (B1679971). flinders.edu.auresearchgate.net Other enzymes like CYP1A2, CYP3A4, and CYP2C9 also contribute to this process. flinders.edu.aumdpi.com Hydroxylation is mediated almost exclusively by CYP2D6, leading to metabolites such as (E)-10-OH-amitriptyline. flinders.edu.au
Following Phase I reactions, both the parent drug and its hydroxylated metabolites can undergo Phase II conjugation. mdpi.com The direct conjugation of amitriptyline with glucuronic acid results in the formation of this compound. mdpi.com This pathway, while considered minor, is a recognized route of elimination, with about 8% of a given dose being recovered in the urine as this glucuronide metabolite. Computational models, such as physiologically based pharmacokinetic (PBPK) models, can integrate data on these metabolic pathways to simulate the absorption, distribution, metabolism, and excretion (ADME) of amitriptyline and its various metabolites, providing a comprehensive in silico view of its disposition in the body. nih.gov
Table 3: Key Enzymes in Amitriptyline Metabolism
| Enzyme | Metabolic Pathway | Resulting Metabolite(s) |
| CYP2C19 | N-demethylation | Nortriptyline |
| CYP2D6 | Hydroxylation | (E)-10-OH-amitriptyline, (E)-10-OH-nortriptyline |
| CYP3A4, CYP1A2, CYP2C9 | N-demethylation | Nortriptyline |
| UGTs (e.g., UGT2B10) | N-glucuronidation | This compound |
| This table is interactive. Data compiled from multiple sources. nih.govflinders.edu.aumdpi.comresearchgate.net |
Application of Cheminformatics in High-Throughput Research Screening
Cheminformatics applies computational methods to solve chemical problems, and it is a cornerstone of high-throughput screening (HTS) in drug discovery. HTS allows for the rapid testing of thousands of compounds to identify those with desired metabolic or pharmacokinetic properties.
In the context of drug metabolism, HTS assays are used to screen for properties like metabolic stability, CYP inhibition, and metabolite identification. These screens often employ analytical techniques like liquid chromatography-mass spectrometry (LC/MS) to detect and quantify the parent drug and its metabolites. cerilliant.com For a metabolite like this compound, its identification and quantification in HTS samples would be impossible without a reliable analytical method. The availability of a certified reference material for this compound is essential for these applications, as it allows for the accurate calibration of instruments and validation of assays used in clinical toxicology, forensic analysis, and pharmaceutical research. cerilliant.com Cheminformatic tools are used to process the vast amounts of data generated from HTS, helping researchers to quickly identify patterns, prioritize compounds, and build predictive models for ADME properties.
Future Directions and Methodological Advances in Amitriptyline N Beta D Glucuronide Research
Development of Novel Analytical Tools for Enhanced Specificity and Sensitivity
The accurate and sensitive detection of amitriptyline (B1667244) N-beta-D-glucuronide is paramount for pharmacokinetic studies, toxicological screening, and understanding its metabolic pathway. cerilliant.com While existing methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC/MS) are valuable, the future lies in developing even more sophisticated analytical tools. cerilliant.comsigmaaldrich.com
Challenges in the bioanalysis of glucuronides, particularly their potential instability and in-source fragmentation during MS ionization, necessitate the development of refined methodologies. nih.gov Future research will likely focus on:
High-Resolution Mass Spectrometry (HRMS): The use of HRMS can provide more precise mass measurements, aiding in the unequivocal identification of amitriptyline N-beta-D-glucuronide and its isomers, distinguishing them from other metabolites with similar masses.
Improved Chromatographic Separations: The development of novel stationary phases and optimization of mobile phases in liquid chromatography will be crucial for resolving this compound from its parent drug and other closely related metabolites, such as the N-glucuronides of E- and Z-10-hydroxyamitriptyline. nih.gov
Advanced Sample Preparation Techniques: Innovations in solid-phase extraction (SPE) and other sample clean-up methods will be instrumental in removing interfering substances from complex biological matrices like urine and plasma, thereby enhancing the signal-to-noise ratio and improving detection limits. nih.govresearchgate.net
A comparative overview of current and emerging analytical techniques is presented below:
| Analytical Technique | Current Application in this compound Analysis | Future Advancements for Enhanced Specificity & Sensitivity |
| High-Performance Liquid Chromatography (HPLC) | Used for separation of amitriptyline and its metabolites. nih.govresearchgate.net | Development of new column technologies (e.g., smaller particle sizes, new stationary phases) for improved resolution. |
| Gas Chromatography (GC) | Employed in conjunction with mass spectrometry for quantification. researchgate.net | Miniaturization of systems and development of more selective detectors. |
| Mass Spectrometry (MS) | Primary tool for detection and quantification. cerilliant.comnih.gov | Increased use of high-resolution mass spectrometry (HRMS) for unambiguous identification and fragmentation studies. |
| Capillary Electrophoresis (CE) | Utilized for simultaneous analysis of amitriptyline and nortriptyline (B1679971). researchgate.net | Integration with sensitive detectors and development of novel separation matrices. |
Advanced Enzymatic Engineering for Targeted Biosynthesis or Deglucuronidation
The synthesis of authentic standards of this compound is essential for analytical method development and validation. axios-research.com Chemical synthesis can be complex, and the use of engineered enzymes offers a promising alternative for targeted biosynthesis.
Future research in this area will likely involve:
Glucuronylsynthases: The development and optimization of engineered enzymes, such as glucuronylsynthases derived from E. coli β-glucuronidase, could provide an efficient, single-step method for the synthesis of this compound under mild conditions. nih.gov
Directed Evolution of UGTs: Utilizing directed evolution techniques to modify the substrate specificity and catalytic efficiency of UDP-glucuronosyltransferases (UGTs) could lead to enzymes specifically tailored for the high-yield production of this metabolite.
Enzymatic Deglucuronidation: Conversely, engineered β-glucuronidases with improved efficiency and specificity can be crucial for the accurate quantification of the aglycone (amitriptyline) in biological samples, especially in toxicological analyses where the conjugate needs to be cleaved for detection. Studies have already shown that recombinant β-glucuronidase can significantly improve the recovery of analytes compared to enzymes from other sources.
Exploration of Atypical N-Glucuronidation Pathways or Enzymes
Currently, UGT2B10 is recognized as a high-affinity enzyme primarily responsible for the N-glucuronidation of amitriptyline at therapeutic concentrations. nih.gov However, the full spectrum of enzymes involved in this metabolic pathway may not be completely understood.
Future investigations should consider:
Contribution of Other UGT Isoforms: While UGT1A4 has a lower affinity, its role, and the potential involvement of other UGTs, particularly at higher, toxic concentrations of amitriptyline, warrants further investigation. nih.gov The biphasic nature of amitriptyline glucuronidation kinetics in human liver microsomes suggests the contribution of both high- and low-affinity enzymes. nih.gov
Influence of Genetic Polymorphisms: Investigating the impact of genetic variations in UGT enzymes, such as UGT2B10, on the extent of amitriptyline N-glucuronidation could help explain inter-individual variability in drug metabolism and response. pharmgkb.org
Integration with Systems Biology and Metabolomics Approaches for Comprehensive Biochemical Pathway Elucidation
To gain a holistic understanding of amitriptyline's metabolic fate, including the formation of its N-beta-D-glucuronide, it is essential to move beyond the study of individual enzymes and metabolites. Systems biology and metabolomics offer powerful tools to achieve this. youtube.com
Future research directions include:
Metabolomic Profiling: Untargeted and targeted metabolomics studies of individuals treated with amitriptyline can provide a comprehensive snapshot of all metabolites, including previously unidentified or minor glucuronide conjugates. researchgate.net This can help to build a more complete picture of the metabolic network.
Computational Modeling: Integrating in vitro kinetic data for various metabolic pathways (including N-demethylation, hydroxylation, and glucuronidation) into pharmacokinetic (PBPK) models can help predict the in vivo disposition of amitriptyline and its metabolites under different conditions. nih.govnih.gov
Network Analysis: By constructing metabolic networks, researchers can visualize the complex interplay between different metabolic pathways and identify key nodes and regulatory points. youtube.com This can reveal how perturbations in one pathway, for instance, due to drug-drug interactions or genetic factors, might affect the N-glucuronidation of amitriptyline.
Challenges and Opportunities in Comprehensive N-Glucuronide Biochemistry Research
The study of N-glucuronides, including this compound, presents both challenges and opportunities for the broader field of biochemistry.
Challenges:
Chemical Instability: The quaternary ammonium (B1175870) structure of this compound can present stability challenges, complicating its synthesis, storage, and analysis. nih.govnih.gov
Role of Transporters: The disposition of glucuronide metabolites is not solely dependent on their formation but also on their transport into and out of cells by various transporter proteins. nih.gov The interplay between UGTs and transporters adds another layer of complexity.
Opportunities:
Understanding Drug-Drug Interactions: A deeper understanding of the enzymes involved in N-glucuronidation can help predict and avoid potential drug-drug interactions. For example, nicotine (B1678760) has been shown to selectively inhibit UGT2B10 activity, which could impact the metabolism of tricyclic antidepressants. nih.gov
Personalized Medicine: By elucidating the role of genetic polymorphisms in UGTs, it may be possible to tailor amitriptyline therapy to an individual's metabolic profile, optimizing efficacy and minimizing adverse effects.
Broader Implications for Drug Metabolism: Research into the N-glucuronidation of amitriptyline contributes to a broader understanding of this important phase II metabolic pathway for a wide range of xenobiotics and endogenous compounds.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Amitriptyline N-β-D-Glucuronide in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Ultrafiltration or solid-phase extraction (SPE) should precede analysis to isolate the glucuronide from plasma, blood, or dried blood spots (DBS). Validation parameters (e.g., recovery, matrix effects) must align with FDA bioanalytical guidelines .
- Data Consideration : Include calibration curves with a linear range of 1–1000 ng/mL and inter-day precision <15% CV.
Q. What experimental models are suitable for studying the formation of Amitriptyline N-β-D-Glucuronide in vitro?
- Methodological Answer : Human liver microsomes (HLM) or recombinant UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A3, UGT1A4) are optimal. Incubations require UDP-glucuronic acid (UDPGA) as a cofactor, with controls for enzyme activity (e.g., β-glucuronidase hydrolysis). Monitor pH (7.4) and temperature (37°C) to mimic physiological conditions .
- Safety Note : Follow biosafety protocols for handling microsomes and toxic metabolites (e.g., PPE, waste disposal) .
Q. How do interspecies differences affect the extrapolation of glucuronidation data to humans?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
